molecular formula C36H62O8 B1671528 Ginsenoside Rh2 CAS No. 78214-33-2

Ginsenoside Rh2

Cat. No. B1671528
CAS RN: 78214-33-2
M. Wt: 622.9 g/mol
InChI Key: CKUVNOCSBYYHIS-XMJKKTSFSA-N
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Description

Ginsenoside Rh2 is a triterpene saponin found in Panax (ginseng) that exhibits various biological activities . It’s a member of the dammarane family of molecules . Ginsenosides can be isolated from various parts of the plant, though typically from the roots .


Synthesis Analysis

The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase . Many studies have found that the synthesis of Rh2 by UDP-glucosyltransferase (UGT) is an alternative production strategy .


Molecular Structure Analysis

The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .


Chemical Reactions Analysis

G-Rh2 inhibits the proliferation of K562 and KG1-α cells by suppressing the expression and activity of HDAC1, HDAC2, and HDCA6, increasing histone H3 acetylation and regulating MAPK/JNK signaling pathways .


Physical And Chemical Properties Analysis

Ginsenoside Rh2 is a steroid glycoside found in plants of the genus Panax . The chemical structure of Rh2 consists of a glucose sugar moiety attached to the steroid nucleus .

Scientific Research Applications

Alleviation of Ulcerative Colitis

Ginsenoside Rh2 has shown potential in the treatment of ulcerative colitis (UC) by regulating the STAT3/miR-214 signaling pathway. In a study involving dextran sodium sulfate (DSS)-induced colitis in mice, Rh2 treatment notably alleviated symptoms such as weight loss, intestinal damage, and inflammation. This effect was attributed to the downregulation of pro-inflammatory cytokines and the suppression of STAT3/miR-214 activation, suggesting a valuable application of Rh2 in clinical UC treatment (Xuan-qin Chen et al., 2021).

Induction of Apoptosis in Cancer Cells

Rh2 has been observed to induce apoptosis and paraptosis-like cell death in colorectal cancer cells through the activation of the p53 pathway. This process involves both caspase-dependent and caspase-independent mechanisms, suggesting a multifaceted approach to cancer cell elimination. The activation of p53 by Rh2 leads to an increase in pro-apoptotic regulators and a decrease in anti-apoptosis regulators, highlighting its potential as an anticancer agent (Binghui Li et al., 2011).

Improvement of Cardiac Fibrosis in Diabetic Rats

In a study involving streptozotocin-induced type-1 diabetic rats, Rh2 demonstrated significant effects on improving cardiac performance and attenuating cardiac fibrosis. These effects were mediated through the PPARδ–STAT3 signaling pathway, suggesting that Rh2 could be developed as a remedy for cardiac fibrosis, improving cardiac function in diabetic conditions (S. Lo et al., 2017).

Inhibition of Osteoclastogenesis

Research has shown that ginsenoside Rh2 can suppress osteoclast differentiation, which is crucial in the development and treatment of osteoporosis. Rh2 achieves this by significantly reducing the expression of transcription factors and markers associated with osteoclast differentiation, such as c-Fos and NFATc1, as well as moderating NF-κB activation and ERK phosphorylation. These findings suggest Rh2 as a promising therapeutic agent for osteoporosis prevention and treatment (Long He et al., 2012).

Glycolysis Inhibition in Non-Small-Cell Lung Cancer

Ginsenoside Rh2 has been found to inhibit glycolysis in non-small-cell lung cancer (NSCLC) cells, thereby hindering cancer cell proliferation and metastasis. This effect is mediated through the regulation of key enzymes in the glycolysis process, such as GLUT1, PKM2, and LDHA, and is dependent on the STAT3/c-Myc axis. This discovery offers a new perspective for NSCLC treatment, positioning Rh2 as a potential tumor energy blocker (Xiaodan Sun et al., 2021).

Safety And Hazards

Ginsenoside Rh2 is harmful if swallowed . Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Avoid prolonged or repeated exposure .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUVNOCSBYYHIS-IRFFNABBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999457
Record name Ginsenoside Rh2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside Rh2

CAS RN

78214-33-2
Record name Ginsenoside Rh2
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Record name Ginsenoside Rh2
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Record name Ginsenoside Rh2
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Record name 78214-33-2
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Record name 20(S)-GINSENOSIDE RH2
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Citations

For This Compound
6,670
Citations
X Li, S Chu, M Lin, Y Gao, Y Liu, S Yang, X Zhou… - European Journal of …, 2020 - Elsevier
… Ginsenoside Rh2 (Rh2) is one of the major bioactive ginsenosides from Panax ginseng. When applied to cancer treatment, Rh2 not only exhibits the anti-proliferation, anti-invasion, anti-…
Number of citations: 104 www.sciencedirect.com
XP Tang, GD Tang, CY Fang, ZH Liang… - World Journal of …, 2013 - ncbi.nlm.nih.gov
… Recently, researchers have found that ginsenoside Rh2 could inhibit growth of many … ginsenoside Rh2 in PC. The purpose of this study was to investigate the effects of ginsenoside Rh2 …
Number of citations: 90 www.ncbi.nlm.nih.gov
EK Park, MK Choo, EJ Kim, MJ Han… - Biological and …, 2003 - jstage.jst.go.jp
… Ginsenoside Rb1, ginsenoside Rg3, and D20-ginsenoside Rg3 were isolated from acid-treated ginseng (AG), and ginsenoside Rh2 and D20- ginsenoside Rh2 were from fermented …
Number of citations: 156 www.jstage.jst.go.jp
H Zhang, S Park, H Huang, E Kim, J Yi… - Oncology …, 2021 - spandidos-publications.com
Ginsenoside Rh2 (G‑Rh2) is a natural bioactive product derived from Panax ginseng Meyer (P. ginseng). G‑Rh2 exhibits anticancer activity in various human cancer cell lines both in …
Number of citations: 29 www.spandidos-publications.com
YS Wang, Y Lin, H Li, Y Li, Z Song, YH Jin - Scientific Reports, 2017 - nature.com
The 20S ginsenoside Rh2 (G-Rh2) effectively inhibits cancer cell growth and survival in both animal models and cell lines. However, its molecular targets and mechanism of action …
Number of citations: 47 www.nature.com
P Wang, W Wei, W Ye, X Li, W Zhao, C Yang, C Li… - Cell discovery, 2019 - nature.com
… factory to produce ginsenoside Rh2 from glucose. However, the ginsenoside Rh2 yield was … a series of cell factories to produce ginsenoside Rh2, which we optimized by improving the …
Number of citations: 126 www.nature.com
YS Kim, DS Kim, SI Kim - The International Journal of Biochemistry & Cell …, 1998 - Elsevier
Ginsenoside Rh 1 or Rh 2 differentiated B16 melanoma or F9 teratocarnoma to phenotypic normal melanocyte-like cells or parietal endoderm-like cells. Ginsenoside Rh 3 and Rh 4 …
Number of citations: 164 www.sciencedirect.com
M Oh, YH Choi, S Choi, H Chung… - International …, 1999 - spandidos-publications.com
Ginsenoside Rh2 (G-Rh2) isolated from the root of Panax ginseng has been shown to have anti-cancer proliferation, differentiation and chemopreventive effects in certain cancer cell …
Number of citations: 210 www.spandidos-publications.com
H Nakata, Y Kikuchi, T Tode, J Hirata… - Japanese Journal of …, 1998 - Wiley Online Library
Ginsenoside Rh 2 (Rh 2 ), isolated from an ethanol extract of the processed root of Panax ginseng CA Meyer, inhibits the growth of B16 melanoma cells. This study was designed to …
Number of citations: 281 onlinelibrary.wiley.com
C Li, H Gao, X Feng, C Bi, J Zhang… - Journal of biochemical …, 2020 - Wiley Online Library
… The purpose of this study is to investigate whether ginsenoside Rh2 could affect the activity of OS U20S cells and further study the mechanisms of Rh2 against U20S cells. The potential …
Number of citations: 20 onlinelibrary.wiley.com

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